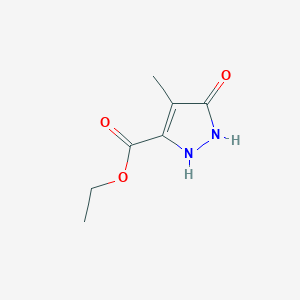

Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 4-methyl-5-oxo-1,2-dihydropyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4(2)6(10)9-8-5/h3H2,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYUEVONCXSOKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)NN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514956 | |

| Record name | Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60178-92-9 | |

| Record name | Ethyl 4-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate typically begins with the reaction of ethyl acetoacetate and hydrazine hydrate.

Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The mixture is heated to facilitate the formation of the pyrazole ring.

Purification: The crude product is then purified by recrystallization from an appropriate solvent to obtain the desired compound in high purity.

Industrial Production Methods:

- Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Applications De Recherche Scientifique

Chemistry:

- Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new chemical entities with potential biological activities .

Biology:

- In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, modulating their activity and providing insights into enzyme function and regulation .

Medicine:

- The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its pyrazole core is a common motif in many pharmaceuticals, making it a valuable scaffold for drug development .

Industry:

- In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its versatility in chemical reactions makes it a useful intermediate in various manufacturing processes .

Mécanisme D'action

Molecular Targets and Pathways:

- The mechanism of action of Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved .

Pathways Involved:

- The specific pathways affected by this compound depend on the enzyme or receptor it targets. For example, inhibition of a key enzyme in a metabolic pathway can lead to changes in the levels of metabolites and overall cellular function .

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Compounds

Pyrazole carboxylates exhibit diverse biological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of ethyl 5-hydroxy-4-methylpyrazole-3-carboxylate with structurally related analogs:

Table 1: Structural and Molecular Properties of Selected Pyrazole Carboxylates

Key Observations :

- Substituent Effects : The hydroxyl group in the target compound enhances polarity compared to methoxy (e.g., Ethyl 5-methoxy-1-methylpyrazole-3-carboxylate ) or nitro-substituted analogs (e.g., Ethyl 5-(4-nitrophenyl)pyrazole-3-carboxylate ).

- Positional Isomerism: Ethyl 5-amino-1-(benzothiazol-2-yl)pyrazole-4-carboxylate demonstrates how substituent position (carboxylate at C4 vs. C3) alters molecular geometry and biological interactions.

- Heterocyclic Modifications : Incorporation of benzothiazole (e.g., ) or thioether groups (e.g., ) introduces distinct electronic profiles, affecting binding affinity in pharmacological contexts.

Insights :

Activité Biologique

Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₇H₈N₂O₃

- Molecular Weight : 168.15 g/mol

The compound contains a pyrazole ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold for drug design.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can act as an enzyme inhibitor, modulating the activity of key enzymes involved in various metabolic pathways. This inhibition can lead to significant alterations in cellular functions and metabolic processes.

Molecular Targets

- Enzymatic Inhibition : The compound has been shown to inhibit enzymes that play crucial roles in inflammation and cancer progression.

- Receptor Interaction : this compound may also interact with specific receptors, influencing signaling pathways associated with disease states.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : The compound exhibited cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC₅₀ values ranged from 12.50 µM to 42.30 µM, indicating moderate potency against these cells .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Case Studies and Research Findings

- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited dihydroorotate dehydrogenase (DHODH), a target for malaria treatment, showcasing its potential as an anti-parasitic agent .

- Cytotoxicity Assessment : In a comparative study of pyrazole derivatives, this compound showed significant cytotoxicity against Hep2 cells with an IC₅₀ value of 3.25 mg/mL, indicating its potential for further development as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-Hydroxy-4-methylpyrazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, pyrazole derivatives are often prepared using the Biginelli reaction, which involves one-pot condensation of aldehydes, β-keto esters, and thioureas under acidic conditions . Key factors include:

- Catalyst selection : Use of HCl or acetic acid to promote cyclization.

- Temperature : Reactions typically proceed at reflux (80–100°C).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .

Table 1 : Example Reaction Conditions from Pyrazole Synthesis Studies

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Acetic acid (catalyst) | Ethanol | Reflux | 10 h | 70–85% |

| K₂CO₃ (base) | DMF | 80°C | 6 h | 65–75% |

| CS₂ (thiourea source) | DMF | 0°C → RT | 2 h | 60–70% |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers at 0–8°C to prevent hydrolysis of the ester group .

- Safety : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and consult a physician .

- Waste disposal : Neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed hazardous waste services .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituents on the pyrazole ring (e.g., methyl at δ 2.1–2.3 ppm, hydroxy at δ 5.5–6.0 ppm) .

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl groups (broad peak at ~3200 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect molecular ion peaks (e.g., [M+H]⁺ at m/z 212.1) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 90 K to minimize thermal motion .

- Refinement : SHELXL (for small molecules) refines atomic positions with constraints for bond lengths/angles. Hydrogen bonding patterns (e.g., O–H···N interactions) are validated using ORTEP-3 for 3D visualization .

- Validation : Check CIF files with checkCIF (IUCr) to flag outliers in displacement parameters or bond distances .

Table 2 : Key Crystallographic Software Tools

| Software | Function | Reference |

|---|---|---|

| SHELX-2018 | Structure solution/refinement | |

| ORTEP-3 | Thermal ellipsoid visualization | |

| PLATON | Validation of hydrogen bonds |

Q. How do hydrogen-bonding interactions influence the compound’s reactivity in supramolecular assemblies?

- Methodological Answer :

- Graph Set Analysis : Use Etter’s rules to classify motifs (e.g., R₂²(8) rings from O–H···O interactions) .

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to quantify interaction energies (e.g., −25 kJ/mol for O–H···N bonds) .

- Experimental Validation : Compare computed IR spectra with experimental data to confirm intermolecular interactions .

Q. How should researchers address contradictions in pharmacological activity data (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Dose-Response Curves : Repeat assays (n ≥ 3) using standardized protocols (e.g., MTT assay for cytotoxicity).

- Structural analogs : Test derivatives (e.g., methyl → trifluoromethyl substitutions) to isolate SAR trends .

- Meta-Analysis : Cross-reference with databases like PubChem to identify outliers due to impurities or assay conditions .

Q. What strategies validate the compound’s purity and structural integrity in high-throughput screening?

- Methodological Answer :

- HPLC-MS : Use C18 columns (acetonitrile/water gradient) to detect impurities (<1% area).

- Elemental Analysis : Compare experimental C/H/N ratios with theoretical values (e.g., C 54.5%, H 5.1%, N 9.8%) .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>200°C indicates thermal stability) .

Data Contradiction Analysis

Q. How to resolve discrepancies between computational and experimental solubility data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.